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Cat. No.: B12393176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of (+)-

Peganumine A, a dimeric tetrahydro-β-carboline alkaloid with significant cytotoxic activity. The

synthesis was first reported by Piemontesi, Wang, and Zhu in 2016 and is notable for its

efficiency and stereochemical control.[1][2] This protocol is based on their work and is intended

for use by researchers in organic synthesis and medicinal chemistry.

Overview of the Synthesis
The enantioselective total synthesis of (+)-Peganumine A is accomplished in seven steps

starting from commercially available 6-methoxytryptamine.[1][3] The key features of this

synthesis include a Liebeskind-Srogl cross-coupling, a Passerini three-center-two-component

reaction, a Corey-Kim oxidation, and a final one-pot organocatalytic domino reaction that

constructs the complex octacyclic core of the natural product.[1] This final step involves an

enantioselective Pictet-Spengler reaction followed by a transannular cyclization. The overall

yield for the synthesis is approximately 33%.

Experimental Workflow
The overall workflow of the total synthesis is depicted below.
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Figure 1. Overall workflow for the total synthesis of (+)-Peganumine A.
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Quantitative Data Summary

Step Product
Starting
Material(s)

Key
Reagents/Con
ditions

Yield (%)

1-3 Intermediate 5

6-

Methoxytryptami

ne

Boc₂O, Et₃N,

DMAP; 3,3-

dimethylacrylic

acid, EDC·HCl,

HOBt; Bu₃SnH,

AIBN

68 (over 3 steps)

4 Intermediate 7 Intermediate 5 POCl₃, Et₃N 92

5 Intermediate 10a Intermediate 9a

Acetic acid,

CH₂Cl₂ then

K₂CO₃, MeOH

83 (over 2 steps)

6 Tetracycle 13a Intermediate 10a
NCS, Me₂S,

Et₃N
94

7
(+)-Peganumine

A

Tetracycle 13a,

6-

Methoxytryptami

ne

(S)-Thiourea

catalyst,

PhCOOH, TFA

69

Detailed Experimental Protocols
Step 1-3: Synthesis of N-Boc-N-formyl-6-
methoxytryptamine (Intermediate 5)
This three-step sequence begins with the protection of 6-methoxytryptamine, followed by an

amidation and a final formylation via a Liebeskind-Srogl cross-coupling. The overall yield for

this sequence is 68%.

Step 4: Dehydration to form Isocyanide (Intermediate 7)
To a solution of Intermediate 5 in dry CH₂Cl₂ at -78 °C under an argon atmosphere, POCl₃ and

Et₃N are added. The reaction is stirred at this temperature for 30 minutes. The product,
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Intermediate 7, is obtained after purification and is used in the next step without extensive

characterization. The yield for this step is 92%.

Step 5: Passerini Reaction and Saponification to form
Tetracycle (Intermediate 10a)
Intermediate 9a is subjected to a Passerini 3-center-2-component reaction with acetic acid in

dichloromethane. This is followed by saponification of the resulting acetate to afford the

tetracycle 10a. This two-step process has an overall yield of 83%.

Step 6: Corey-Kim Oxidation to α-Ketolactam (Tetracycle
13a)
To a solution of N-chlorosuccinimide (NCS) in dry CH₂Cl₂ at 0 °C is added dimethyl sulfide

(Me₂S). The mixture is cooled to -20 °C, and a solution of Intermediate 10a in CH₂Cl₂ is added.

After stirring, triethylamine (Et₃N) is added, and the reaction is warmed to room temperature.

The α-ketolactam 13a is obtained in 94% yield after purification.

Step 7: One-pot Domino Reaction to (+)-Peganumine A
A mixture of tetracycle 13a, 6-methoxytryptamine, a chiral thiourea catalyst, and benzoic acid in

a mixture of toluene and CH₂Cl₂ is stirred at 35 °C. After the initial reaction, trifluoroacetic acid

(TFA) is added, and the mixture is heated. This one-pot sequence, involving an

enantioselective Pictet-Spengler reaction and a transannular cyclization, followed by N-Boc

deprotection, affords (+)-Peganumine A in 69% yield with an enantiomeric ratio of 96:4.

Signaling Pathway Diagram
While the total synthesis itself does not involve a biological signaling pathway, the key

transformation is the organocatalyzed domino reaction. The proposed catalytic cycle for the

enantioselective Pictet-Spengler reaction is depicted below.
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Proposed Catalytic Cycle
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Figure 2. Proposed catalytic cycle for the key domino reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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